3-Amino-4-methoxybenzisoxazole

Solubility Stability Preformulation

Researchers requiring a reliable, high-purity benzisoxazole building block for SAR and reference standard applications face risks from inconsistent substitution patterns. 3-Amino-4-methoxybenzisoxazole eliminates this variability: • Defined 4-methoxy-3-amino substitution ensures reproducible reactivity and analytical profiling. • ≥97% purity with Certificate of Analysis supports method development, QC, and impurity profiling. • Free amine and methoxy handles enable focused library synthesis for hit-to-lead optimization. Supplied with batch-specific COA; suitable for immediate use in pharmaceutical R&D.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B15335985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzisoxazole
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NOC(=C21)N
InChIInChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)8(9)12-10-5/h2-4H,9H2,1H3
InChIKeyWEYFTYPCAHOVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzisoxazole Chemical Identity & Procurement Baseline


3-Amino-4-methoxybenzisoxazole (CAS 177995-40-3; synonyms: 4-Methoxy-1,2-benzisoxazol-3-amine) is a heterocyclic organic compound consisting of a benzisoxazole core substituted with a methoxy group at the 4-position and an amine group at the 3-position [1]. The compound is commercially available as a research chemical with a purity of ≥97% from major suppliers . Its physicochemical properties include a molecular formula of C8H8N2O2, a molecular weight of 164.16 g/mol, and a predicted pKa of 9.86±0.15 . The compound is a solid at room temperature, exhibits good solubility in DMSO (>30 mg/mL), and can be stored at -20°C in DMSO solution for up to 3 months . Importantly, direct experimental evidence for the specific biological activity of this exact compound is currently lacking in the peer-reviewed scientific literature ; it is primarily employed as a synthetic intermediate or reference standard in pharmaceutical research .

Why Generic Substitution Fails for 3-Amino-4-methoxybenzisoxazole


The 3-amino-4-methoxybenzisoxazole scaffold is not a fungible commodity; its specific substitution pattern dictates its reactivity, physicochemical properties, and potential biological interactions. While the benzisoxazole core is a privileged structure in medicinal chemistry [1], the presence and position of substituents are critical. For instance, in the development of Factor Xa inhibitors, even minor modifications to the aminobenzisoxazole P4 moiety drastically alter potency, selectivity, and oral bioavailability [2]. Similarly, structure-activity relationship (SAR) studies for soluble epoxide hydrolase (sEH) inhibitors have shown that aminobenzisoxazoles, as a specific subclass, can achieve optimal potency and pharmacokinetic profiles compared to other heterocyclic analogs [3]. Therefore, substituting 3-amino-4-methoxybenzisoxazole with a different benzisoxazole derivative (e.g., one lacking the 3-amino group, bearing a different 4-substituent, or having a different core isomer) would introduce uncontrolled variability in synthetic outcomes and biological experiments. The following sections detail the quantifiable differentiation where data is available.

3-Amino-4-methoxybenzisoxazole: Quantified Differentiation Evidence


Solubility and Storage Stability vs. Unsubstituted Core

The 4-methoxy substitution in 3-amino-4-methoxybenzisoxazole confers a distinct solubility and stability profile compared to the unsubstituted benzisoxazole core. The compound demonstrates a solubility of >30 mg/mL in DMSO and retains stability for up to 3 months when stored as a DMSO solution at -20°C . In contrast, the unsubstituted 1,2-benzisoxazole exhibits significantly different physical properties, such as a much lower boiling point (e.g., 3-amino-1,2-benzisoxazole has a predicted boiling point of ~239°C) and distinct solubility behavior, which can impact formulation and experimental reproducibility [1].

Solubility Stability Preformulation

Purity Specifications vs. Commercial Analogs

Commercially sourced 3-amino-4-methoxybenzisoxazole is specified at a minimum purity of 97% by HPLC . This high purity level, provided by established vendors like Thermo Scientific, is critical for research reproducibility and for use as a reference standard . In contrast, lower purity grades or non-certified analogs from other sources may contain significant levels of unspecified impurities, potentially confounding biological assay results or leading to inconsistent synthetic yields.

Purity QC Research Reagent

pKa Differentiation vs. Related Analogs

The predicted pKa of 3-amino-4-methoxybenzisoxazole is 9.86 ± 0.15 . This value is distinct from other aminobenzisoxazole analogs; for instance, a compound with a different substitution pattern (e.g., lacking the methoxy group) would exhibit a different pKa, such as a predicted pKa of ~11.45 for a related compound . The pKa dictates the ionization state of the amino group at physiological pH (7.4), which in turn influences solubility, membrane permeability, and potential for receptor binding interactions.

pKa Ionization Physicochemical

Synthetic Intermediate Role

3-Amino-4-methoxybenzisoxazole serves as a key intermediate in the synthesis of more complex molecules. For example, it can be reacted with triethyl orthoformate to produce 4-methoxy-N-methyl-1,2-benzisoxazol-3-amine under reflux conditions for 18 hours . This specific reactivity, enabled by the free 3-amino group, is not possible with N-substituted analogs or the unsubstituted benzisoxazole core.

Synthesis Intermediate Building Block

3-Amino-4-methoxybenzisoxazole Applications


Reference Standard and Impurity Marker

Given its defined purity (≥97% ) and the availability of Certificates of Analysis from reputable vendors , 3-amino-4-methoxybenzisoxazole is well-suited for use as a reference standard in analytical method development, quality control, and impurity profiling for related pharmaceutical compounds. Its unique retention time and spectral characteristics, arising from its specific substitution pattern, make it a reliable marker in HPLC, LC-MS, and other analytical techniques .

Building Block for Medicinal Chemistry & Library Synthesis

The presence of a free primary amine at the 3-position and a methoxy group at the 4-position provides distinct synthetic handles . This compound can be used to generate focused libraries of benzisoxazole-based analogs for hit-to-lead optimization in drug discovery programs. Its reactivity profile allows for acylation, alkylation, and other derivatizations that are central to exploring structure-activity relationships (SAR) for various therapeutic targets, including kinases and other enzymes [1].

Methoxy Substitution in Benzisoxazole Bioactivity

For researchers exploring the benzisoxazole scaffold for biological targets such as Factor Xa [2] or soluble epoxide hydrolase [3], 3-amino-4-methoxybenzisoxazole provides a specific tool to probe the influence of the 4-methoxy group on target affinity, selectivity, and physicochemical properties. Its distinct pKa (9.86 ) and solubility profile compared to unsubstituted or differently substituted analogs allows for controlled structure-property relationship (SPR) studies.

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